[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone
Description
[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and an azetidine moiety
Properties
IUPAC Name |
[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-14-6-4-13(5-7-14)19-8-9-25(19)20(26)18-11-16(23-24-18)12-27-17-3-1-2-15(22)10-17/h1-7,10-11,19H,8-9,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXPPFPKGLIBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC=C(C=C2)F)C(=O)C3=NNC(=C3)COC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate leaving group on the pyrazole ring.
Formation of the azetidine ring: This can be synthesized through the cyclization of a suitable amine precursor with a halogenated compound.
Coupling of the pyrazole and azetidine moieties: This final step involves the formation of a carbonyl linkage between the two rings, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its fluorinated groups make it particularly useful in fluorine-19 NMR spectroscopy.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance binding affinity through hydrophobic interactions, while the pyrazole and azetidine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[5-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-chlorophenyl)azetidin-1-yl]methanone: Similar structure but with chlorine atoms instead of fluorine.
[5-[(3-methylphenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-methylphenyl)azetidin-1-yl]methanone: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
